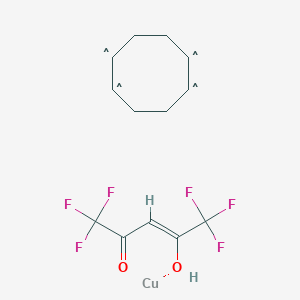

Copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

Beschreibung

CID 92043567 (PubChem Compound Identifier 92043567) is a chemical compound characterized by its unique structure and applications in specialized research. For instance, Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound with distinct fragmentation patterns .

Eigenschaften

CAS-Nummer |

86233-74-1 |

|---|---|

Molekularformel |

C13H14CuF6O2 |

Molekulargewicht |

379.78 g/mol |

IUPAC-Name |

copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |

InChI-Schlüssel |

WSAPIYREFIKPSH-UHFFFAOYSA-N |

Isomerische SMILES |

C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu] |

Kanonische SMILES |

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Approaches and Challenges

Early synthetic attempts to prepare CID 92043567 involved multiple routes, some of which failed due to incorrect stereochemistry (diastereomer formation) or inefficiency in the synthetic steps. These failures highlighted the need for a more robust and selective approach to access the target molecule.

Successful Synthetic Strategy

The successful preparation relied on late-stage allylic oxidations at two distinct positions on the molecule. This approach allowed for greater flexibility in the preceding synthetic steps and enabled the use of a broader range of chemical transformations.

Key transformations included:

- C-H bond oxidation: This step was critical for introducing functional groups at specific allylic positions.

- Modified Luche reduction: Adapted to achieve chemoselective reduction without affecting sensitive moieties.

- Selective homoallylic alcohol epoxidation: Enabled the formation of epoxides at precise locations, essential for the correct molecular architecture.

These steps collectively contributed to a scalable laboratory synthesis of eupalinilide E (CID 92043567) with improved yields and stereochemical fidelity.

Detailed Reaction Scheme and Conditions

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Allylic Oxidation | Specific oxidants at two positions | Introduction of allylic hydroxyl groups |

| 2 | Chemoselective Reduction | Modified Luche conditions | Selective reduction of ketones without over-reduction |

| 3 | Homoallylic Alcohol Epoxidation | Epoxidizing agents under mild conditions | Formation of epoxide rings critical for activity |

This sequence allows for late-stage functionalization, which is advantageous for modifying the molecule without disturbing earlier synthetic intermediates.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Compound | CID 92043567 (Eupalinilide E) |

| Key Synthetic Challenges | Diastereomer control, synthetic efficiency |

| Successful Strategy | Late-stage allylic oxidations, modified Luche reduction, selective epoxidation |

| Scalability | Achieved through optimized route, suitable for laboratory-scale synthesis |

| Related Automation Techniques | Continuous-flow solid-phase synthesis (demonstrated in related compounds) |

| Data Handling | Advanced data preparation and indexing techniques for chemical information management |

Analyse Chemischer Reaktionen

Types of Reactions

CID 92043567 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) species.

Reduction: It can be reduced back to copper(0) under specific conditions.

Substitution: Ligand exchange reactions can occur, where the hexafluoro-2,4-pentanedionate or cyclooctadiene ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or amines under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while reduction can yield metallic copper .

Wissenschaftliche Forschungsanwendungen

CID 92043567 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other copper complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs.

Wirkmechanismus

The mechanism by which CID 92043567 exerts its effects involves the coordination of the copper(I) center with the hexafluoro-2,4-pentanedionate and cyclooctadiene ligands. This coordination stabilizes the copper(I) species and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings

Structural Analogues: Oscillatoxin Derivatives (CID 101283546, 185389): These marine-derived toxins share cyclic ether and ester moieties, contrasting with CID 92043567’s inferred terpenoid backbone. Oscillatoxins exhibit cytotoxic effects via ion channel modulation, while CID 92043567’s bioactivity remains unconfirmed but may involve membrane disruption .

Unlike CID 92043567, it is synthetically optimized for high GI absorption . CID 1533-03-5 (Trifluoromethyl ketone): Features fluorinated groups for enhanced metabolic stability, a trait absent in CID 92043567 but critical for agrochemical applications .

Analytical Overlap: CID 92043567’s GC-MS profile () aligns with volatile terpenoids, whereas oscillatoxins require LC-MS for characterization due to higher polarity .

Research Implications

- Biosynthetic Pathways: Oscillatoxin derivatives are biosynthesized via polyketide synthases, whereas CID 92043567’s terpenoid structure suggests mevalonate or methylerythritol phosphate pathway origins. Comparative genomics could clarify evolutionary divergence .

- Industrial Applications : The synthetic simplicity of CAS 918538-05-3 contrasts with CID 92043567’s natural extraction challenges, highlighting trade-offs between scalability and bioactivity .

- Toxicity Profiles : Oscillatoxins’ well-documented cytotoxicity provides a benchmark for evaluating CID 92043567’s safety in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.